

## cross-study validation and meta-analysis of methylliberine's impact on mood states

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Methylliberine |           |  |  |  |
| Cat. No.:            | B055574        | Get Quote |  |  |  |

# **Unraveling the Mood-Altering Potential of Methylliberine: A Comparative Guide**

For Immediate Release

A comprehensive examination of existing research suggests that **methylliberine**, a purine alkaloid structurally similar to caffeine, holds potential for positively influencing mood states. While no formal cross-study validation or meta-analysis has been published to date, a synthesis of findings from individual clinical trials provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of **methylliberine**'s performance, supported by experimental data, to inform future research and development in the field of nootropics and psychoactive compounds.

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies investigating the impact of **methylliberine** on various mood states.

Table 1: Effects of Methylliberine on Subjective Mood and Well-being



| Study                                                                          | Intervention                                          | Dosage   | Assessmen<br>t Tool           | Key<br>Findings                                   | p-value       |
|--------------------------------------------------------------------------------|-------------------------------------------------------|----------|-------------------------------|---------------------------------------------------|---------------|
| La Monica et<br>al. (2023)[1]<br>[2][3]                                        | Methylliberine<br>(as<br>Dynamine™)                   | 100 mg   | Visual Analog<br>Scales (VAS) | Improved mood at 1, 2, and 3 hours postingestion. | p ≤ 0.050     |
| Improved energy and sustained energy at 1 and 3 hours post- ingestion.         | p ≤ 0.050                                             |          |                               |                                                   |               |
| Improved concentration at 1 and 3 hours postingestion.                         | p ≤ 0.050                                             |          |                               |                                                   |               |
| Improved motivation at 3 hours postingestion.                                  | p = 0.004                                             | _        |                               |                                                   |               |
| Improved well-being and ability to tolerate stress at 3 hours post- ingestion. | p ≤ 0.050                                             | _        |                               |                                                   |               |
| Tartar et al. (2021)[4]                                                        | Caffeine (125<br>mg) +<br>Methylliberine<br>(75 mg) + | As above | Self-report                   | Increased<br>self-reported<br>alertness           | Not specified |



|                                                    | Theacrine (50 mg) (CDT) |             |                                                      | compared to placebo. |
|----------------------------------------------------|-------------------------|-------------|------------------------------------------------------|----------------------|
| Caffeine (125<br>mg)                               | 125 mg                  | Self-report | Increased self-reported anxiety compared to placebo. | p = 0.017            |
| Increased self-reported headaches compared to CDT. | p = 0.003               |             |                                                      |                      |

Table 2: Comparison of **Methylliberine** and Placebo on Mood and Motivation Over Time



| Time Point | Outcome    | Methylliberine<br>Change from<br>Baseline | Placebo<br>Change from<br>Baseline | Significance                 |
|------------|------------|-------------------------------------------|------------------------------------|------------------------------|
| 1 hour     | Mood       | Significant<br>Improvement[1]<br>[2][3]   | No Significant<br>Change           | Methylliberine > Placebo     |
| 2 hours    | Mood       | Significant<br>Improvement[1]<br>[2][3]   | Significant Improvement[1] [2][3]  | No Significant<br>Difference |
| 3 hours    | Mood       | Significant Improvement[1] [2][3]         | No Significant<br>Change           | Methylliberine ><br>Placebo  |
| 1 hour     | Motivation | No Significant<br>Change                  | ~10.9%<br>increase[1]              | Placebo ><br>Methylliberine  |
| 2 hours    | Motivation | No Significant<br>Change                  | ~12.7%<br>increase[1]              | Placebo ><br>Methylliberine  |
| 3 hours    | Motivation | ~15.8%<br>increase[1]                     | No Significant<br>Change           | Methylliberine ><br>Placebo  |

## Experimental Protocols Key Experiment: La Monica et al. (2023)

- Study Design: A double-blind, randomized, within-subject crossover trial.[3]
- Participants: 25 healthy men and women (mean age 33.5 ± 10.7 years).[3]
- Intervention: Participants ingested either 100 mg of methylliberine (Dynamine™) or a
  placebo for three consecutive days. On the fourth day, they took the fourth dose.[3]
- Protocol: Testing was conducted at baseline (before the fourth dose) and at 1, 2, and 3 hours post-ingestion. A one-week washout period separated the two conditions (methylliberine and placebo).[3]



- Assessment Tools: Visual Analog Scales (VAS) were used to assess various indices of well-being, including mood, energy, concentration, and motivation. Cognitive function was assessed using the Stroop test and Trail Making Test-B. Vital signs were also monitored.[3]
- Statistical Analysis: Mixed factorial ANOVA with repeated measures was used to analyze the data.[3]

### **Visualizations**





Experimental Workflow: La Monica et al. (2023)

Click to download full resolution via product page

Experimental Workflow of a Key Methylliberine Study



## Extracellular Methylliberine Adenosine Antagonism (presumed) Agonism ¢ell Membrane Adenosine Receptor (A1/A2a) Inhibition (A1) Stimulation (A2a) Intracellular Adenylate Cyclase cAMP Protein Kinase A Dopamine Release Physiological Outcome

#### Hypothesized Signaling Pathway of Methylliberine

Click to download full resolution via product page

Improved Mood & Alertness

Hypothesized Mechanism of **Methylliberine** Action



## **Discussion**

The available evidence from individual studies suggests that **methylliberine** can positively impact subjective feelings of mood, energy, and concentration.[1][2][3] Notably, the study by La Monica et al. (2023) indicates that while a placebo effect was observed for mood and motivation at earlier time points, **methylliberine** sustained these improvements for a longer duration.[1]

When combined with caffeine and theacrine, **methylliberine** was part of a formulation that increased alertness without the anxiety sometimes associated with caffeine alone.[4] This suggests a potential synergistic effect that warrants further investigation.

It is crucial to note that the primary mechanism of action for **methylliberine** is presumed to be adenosine receptor antagonism, similar to caffeine.[1] However, as of 2023, this has not been definitively confirmed through scientific studies.[1] Claims of **methylliberine** augmenting dopamine receptors in a manner distinct from caffeine also lack evidential support.[1] The hypothesized signaling pathway, therefore, should be interpreted with caution pending further research.

### **Conclusion and Future Directions**

While a formal meta-analysis is lacking, the synthesis of current research provides a promising preliminary picture of **methylliberine** as a potential mood-enhancing compound. Its ability to improve mood and energy, particularly with sustained effects compared to placebo, makes it a compound of interest for further research.

Future studies should aim to:

- Conduct a large-scale, placebo-controlled, crossover study to validate the mood-enhancing effects of methylliberine.
- Investigate the precise molecular mechanisms and signaling pathways of methylliberine to confirm its action on adenosine and dopamine receptors.
- Explore the potential synergistic effects of methylliberine with other nootropic compounds in well-controlled clinical trials.



• Assess the long-term safety and efficacy of **methylliberine** supplementation.

By addressing these research gaps, the scientific community can gain a clearer understanding of **methylliberine**'s therapeutic potential and its place in the landscape of mood-modulating substances.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Methylliberine Wikipedia [en.wikipedia.org]
- 2. Dynamine: A Neuroactivating "Stimulant" by Compound Solutions [blog.priceplow.com]
- 3. Methylliberine Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Combination of Caffeine, TeaCrine® (Theacrine), and Dynamine® (Methylliberine)
   Increases Cognitive Performance and Reaction Time Without Interfering With Mood in Adult
   Male Egamers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cross-study validation and meta-analysis of methylliberine's impact on mood states]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055574#cross-study-validation-and-meta-analysis-of-methylliberine-s-impact-on-mood-states]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com